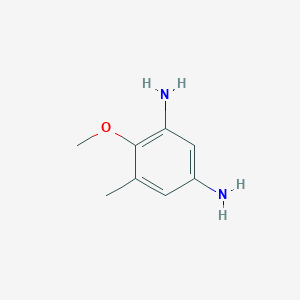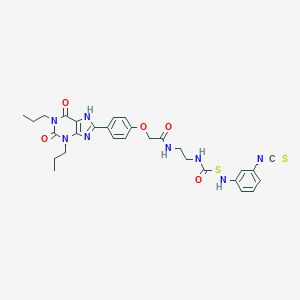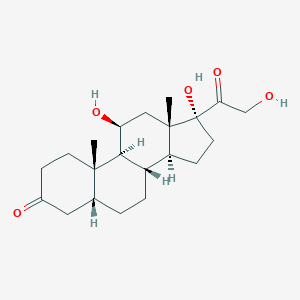
3-(トリフルオロメチル)フェノール
説明
Synthesis Analysis
3-(Trifluoromethyl)phenol, a critical intermediate in medicine and pesticide synthesis, can be synthesized from trifluoromethyl benzene through a series of steps including nitration, reduction, diazotization, and hydrolysis. This synthesis pathway has been optimized for improved yield and purity (Zhang Zhi-hai, 2010). Another approach involves the [3+3] cyclization of 1,3-bis(silyl enol ethers) with α,β-unsaturated trifluoromethyl ketones, providing a versatile method to access functionalized 3-(trifluoromethyl)phenols (C. Mamat et al., 2008).
Molecular Structure Analysis
The molecular structure of a compound related to 3-(trifluoromethyl)phenol, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, has been thoroughly analyzed through various techniques including IR, UV–vis spectroscopy, and X-ray single-crystal determination. This analysis provides insight into the atomic arrangement and bonding within the molecule (M. A. Hasan & Mona A. Shalaby, 2016).
Chemical Reactions and Properties
3-(Trifluoromethyl)phenol participates in various chemical reactions including silver-mediated oxidative trifluoromethylation, which allows for the synthesis of aryl trifluoromethyl ethers from unprotected phenols (Jian-Bo Liu et al., 2015). Another reaction is the benzylic C-H trifluoromethylation of phenol derivatives, demonstrating the versatility of phenol derivatives in synthesizing compounds with potential applications in pharmaceuticals (H. Egami et al., 2015).
Physical Properties Analysis
Vibrational spectroscopy and quantum chemical calculations have been used to investigate the molecular geometry and vibrations of 3-trifluoromethylphenol, indicating the conformer preferences and providing detailed insights into its physical properties (A. Kovács, 2003).
Chemical Properties Analysis
The chemical properties of 3-(trifluoromethyl)phenol and related compounds have been explored through various syntheses and characterizations. The synthesis of trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones by cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one highlights the influence of Lewis acid on product distribution, showcasing the chemical versatility of trifluoromethylated compounds (A. Bunescu et al., 2009).
科学的研究の応用
環境研究
3-(トリフルオロメチル)フェノールは、スペイン・カタルーニャ州の水道水汚染事件で悪臭物質として特定されています . この化合物は、2つの住宅地域の給水において深刻な味と臭いの問題を引き起こした原因であることが判明しました . この化合物の濃度は、地下水では最大17,000 ng/L、配水では最大600 ng/Lに達しました .
感覚ガスクロマトグラフィー
同じ事件で、3-(トリフルオロメチル)フェノールは、閉ループストリッピング分析(CLSA)と感覚ガスクロマトグラフィーおよびガスクロマトグラフィー質量分析検出を組み合わせることで特定されました . これは、特に水道水における臭気物質の特定における分析化学での化合物の有用性を示しています .
製薬用途
3-(トリフルオロメチル)フェノールは、FDA承認薬のいくつかの成分です . トリフルオロメチル基(-CF3)は、多くの薬物分子に見られる一般的なファーマコフォアであり、3-(トリフルオロメチル)フェノールは、この基を特徴とする化合物の1つです .
有機合成
3-(トリフルオロメチル)フェノールは、有機合成で使用されます. そのユニークな化学的性質は、さまざまな有機化合物の合成において貴重な化合物にします.
医薬品化学
医薬品化学では、3-(トリフルオロメチル)フェノールは、さまざまな医薬品化合物の合成に使用されます . そのトリフルオロメチル基は、これらの化合物の薬理学的特性を強化することができます .
緑内障治療薬
3-(トリフルオロメチル)フェノールは、緑内障治療薬であるトラボプロストの製造に使用されてきました<a aria-label="
Safety and Hazards
作用機序
Target of Action
It’s worth noting that this compound is often used in the preparation of other substances, such as the antiglaucoma agent travoprost .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds often contributes to the stability, lipophilicity, and metabolic resistance of the molecule . This could potentially influence the interaction of 3-(Trifluoromethyl)phenol with its targets.
Biochemical Pathways
The presence of the trifluoromethyl group can influence various biochemical processes, including the metabolism of the compound .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of organic compounds , which could potentially affect the bioavailability of 3-(Trifluoromethyl)phenol.
Result of Action
It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . In a pollution incident in Catalonia, Spain, 3-(Trifluoromethyl)phenol was identified as the malodorous compound in the water supply, causing a serious taste and odor episode .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Trifluoromethyl)phenol. For instance, the compound’s vapor pressure is 0.56 mmHg at 40 °C , indicating that it can evaporate into the air under certain conditions. Moreover, it’s known to be harmful to aquatic life with long-lasting effects , suggesting that its presence in the environment could have significant ecological implications.
特性
IUPAC Name |
3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEJOEBBMPOJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052658 | |
| Record name | 3-(Trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98-17-9 | |
| Record name | 3-(Trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-trifluoromethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethyl)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.405 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Trifluoromethyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2R9N38UDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



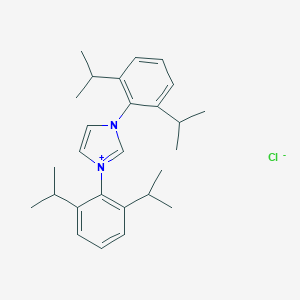
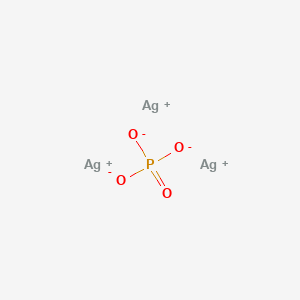

![2,2,4-trimethyl-7-[(E)-3-phenylprop-2-enoyl]-1,4-benzoxazin-3-one](/img/structure/B44993.png)

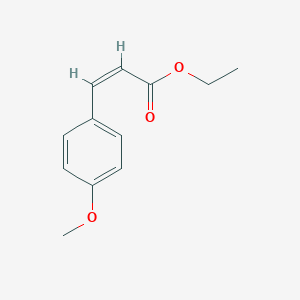
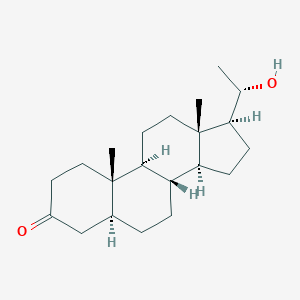

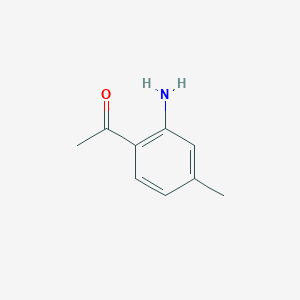
![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)

